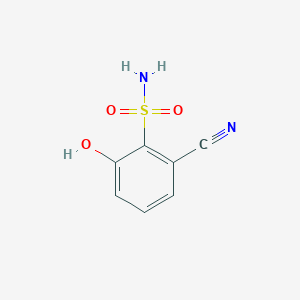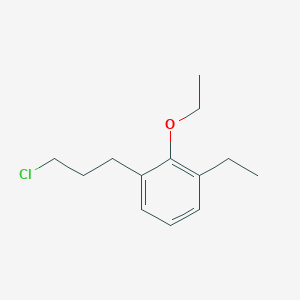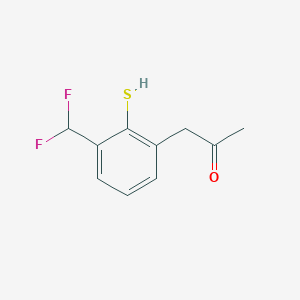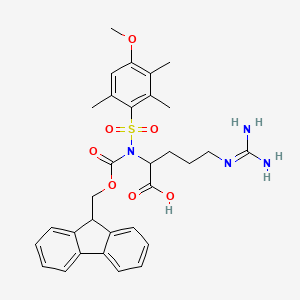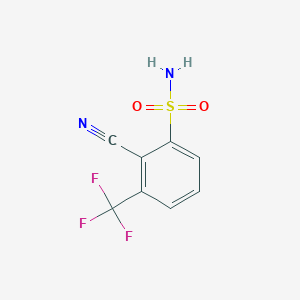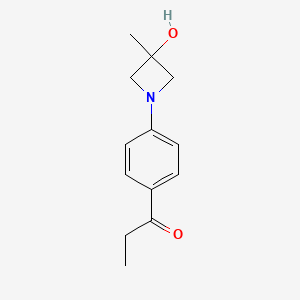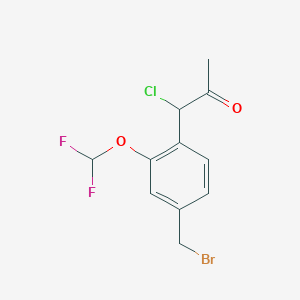
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F4I2O. It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring.
Métodos De Preparación
The synthesis of 1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method includes the reaction of 1-fluoro-3-(trifluoromethoxy)benzene with iodine in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require stringent control of reaction parameters to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Specific reagents and conditions are required to achieve these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated and iodinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s fluorinated and iodinated groups make it a potential candidate for radiolabeling and imaging studies.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, as well as the steric hindrance provided by the iodine atoms . These factors affect the compound’s interaction with other molecules and its overall reactivity.
In biological applications, the compound’s mechanism of action may involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated and iodinated groups can enhance the compound’s binding affinity and specificity for these targets, leading to improved diagnostic or therapeutic outcomes .
Comparación Con Compuestos Similares
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: This compound lacks the iodine atoms present in this compound, resulting in different reactivity and applications.
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene:
1-Iodo-4-(trifluoromethoxy)benzene: This compound contains only one iodine atom and a trifluoromethoxy group, making it less reactive in certain substitution reactions compared to this compound.
The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C7H2F4I2O |
|---|---|
Peso molecular |
431.89 g/mol |
Nombre IUPAC |
1-fluoro-3,4-diiodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H |
Clave InChI |
MAYKUFZAEFOENQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)OC(F)(F)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





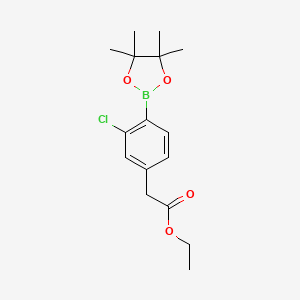
![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
